molecular formula C19H18ClN3O3S B244262 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide

Katalognummer: B244262
Molekulargewicht: 403.9 g/mol
InChI-Schlüssel: ZCCTZJIIRAEQAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes a benzothiazole ring, a butyrylamino group, a chloro substituent, and a methoxy group.

Eigenschaften

Molekularformel

C19H18ClN3O3S

Molekulargewicht

403.9 g/mol

IUPAC-Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C19H18ClN3O3S/c1-3-4-17(24)23-19-22-14-7-6-12(10-16(14)27-19)21-18(25)13-9-11(20)5-8-15(13)26-2/h5-10H,3-4H2,1-2H3,(H,21,25)(H,22,23,24)

InChI-Schlüssel

ZCCTZJIIRAEQAB-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Kanonische SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide typically involves multiple steps, including acylation, nitration, condensation, and cyclization reactions. The general synthetic route can be summarized as follows:

    Acylation Reaction: The starting material undergoes an acylation reaction to introduce the butyrylamino group.

    Nitration Reaction: The intermediate product is then subjected to nitration to introduce a nitro group.

    Condensation and Ring Closure: The nitro intermediate undergoes condensation and ring closure to form the benzothiazole ring.

    Reduction and Cyclization: Finally, the nitro group is reduced, and the compound undergoes cyclization to yield the desired product.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing by-products and environmental impact .

Analyse Chemischer Reaktionen

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The butyrylamino group may enhance the compound’s binding affinity, while the chloro and methoxy groups can influence its solubility and stability. The exact pathways involved depend on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide can be compared with other benzothiazole derivatives, such as:

    N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide: This compound has a fluorine substituent instead of chlorine, which can affect its reactivity and biological activity.

    N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide:

The uniqueness of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.